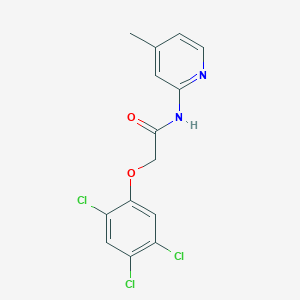

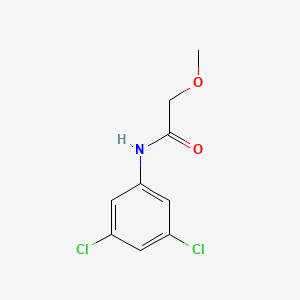

N-(4-methyl-2-pyridinyl)-2-(2,4,5-trichlorophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methyl-2-pyridinyl)-2-(2,4,5-trichlorophenoxy)acetamide, commonly known as MCPA-M, is a herbicide widely used in agriculture to control broadleaf weeds in cereal crops, pastures, and turf. MCPA-M is a member of the phenoxy herbicide family and is classified as a synthetic auxin. It has been in use since the 1940s and is still one of the most commonly used herbicides in the world.

Mécanisme D'action

MCPA-M acts by mimicking the natural plant hormone indole-3-acetic acid (IAA), which regulates plant growth and development. MCPA-M binds to the same receptors as IAA, but it is more stable and persistent than IAA. This results in an overstimulation of the receptors, leading to uncontrolled growth and eventually, death of the plant. MCPA-M is absorbed by the plant through the leaves and is transported to the growing points, where it inhibits cell division and elongation.

Biochemical and Physiological Effects:

MCPA-M has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of enzymes involved in cell wall synthesis, resulting in reduced cell wall strength and increased susceptibility to stress. MCPA-M also affects the production of reactive oxygen species (ROS), which are important signaling molecules in plant stress responses. In addition, MCPA-M has been shown to alter the expression of genes involved in plant growth and development.

Avantages Et Limitations Des Expériences En Laboratoire

MCPA-M is a widely used herbicide, and its mechanism of action is well understood. It is relatively inexpensive and easy to obtain, making it a popular choice for lab experiments. However, MCPA-M has some limitations. It is toxic to many non-target organisms, and its persistence in the environment can lead to contamination of soil and water. In addition, MCPA-M can have variable effects depending on the plant species and growth conditions, making it difficult to compare results across experiments.

Orientations Futures

There are several areas of future research related to MCPA-M. One area is the development of safer and more environmentally friendly alternatives to MCPA-M for weed control. Another area is the investigation of the effects of MCPA-M on non-target organisms, including insects, birds, and mammals. Finally, there is a need for more research on the long-term effects of MCPA-M on soil health and ecosystem function.

Méthodes De Synthèse

The synthesis of MCPA-M involves the reaction of 2,4,5-trichlorophenoxyacetic acid with 4-methyl-2-pyridinylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCD). The reaction takes place in anhydrous solvents like dichloromethane or acetonitrile, and the product is purified using column chromatography. The yield of the reaction is typically around 70-80%, and the purity of the product is usually greater than 95%.

Applications De Recherche Scientifique

MCPA-M has been extensively studied for its herbicidal activity and its effects on non-target organisms. It has been used as a tool to study plant growth and development, and its mechanism of action has been studied in detail. MCPA-M has also been used to investigate the role of synthetic auxins in plant biology. In addition to its use in agriculture, MCPA-M has been used in research on environmental contamination and remediation.

Propriétés

IUPAC Name |

N-(4-methylpyridin-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3N2O2/c1-8-2-3-18-13(4-8)19-14(20)7-21-12-6-10(16)9(15)5-11(12)17/h2-6H,7H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGAOVRHLIIXQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylpyridin-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5797472.png)

![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5797525.png)

![3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5797555.png)